molecular formula C7H9NO3 B1339410 4-cyanotetrahydro-2H-pyran-4-carboxylic acid CAS No. 848821-06-7

4-cyanotetrahydro-2H-pyran-4-carboxylic acid

Cat. No.: B1339410
CAS No.: 848821-06-7
M. Wt: 155.15 g/mol
InChI Key: RCLMLYLFDJEUJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyanotetrahydro-2H-pyran-4-carboxylic acid is a chemical compound with the molecular formula C₇H₉NO₃ and a molecular weight of 155.15 g/mol . It is known for its unique structure, which includes a tetrahydropyran ring substituted with a cyano group and a carboxylic acid group. This compound is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable nitrile with a dihydropyran derivative, followed by hydrolysis to introduce the carboxylic acid group . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Cyanotetrahydro-2H-pyran-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include amine derivatives, oxo compounds, and substituted pyran derivatives. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

4-Cyanotetrahydro-2H-pyran-4-carboxylic acid is utilized in various scientific research fields, including:

    Chemistry: As a building block in organic synthesis for the preparation of complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, participating in various biochemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyanotetrahydro-2H-pyran-4-carboxylic acid is unique due to its combination of a cyano group and a carboxylic acid group on a tetrahydropyran ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Biological Activity

4-Cyanotetrahydro-2H-pyran-4-carboxylic acid (CTPCA) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of CTPCA, including its mechanisms of action, biochemical properties, and applications in various fields.

Chemical Structure and Properties

CTPCA possesses a unique structure characterized by a tetrahydropyran ring with a cyano group and a carboxylic acid functional group. This structural configuration imparts distinct reactivity and biological activity, making it valuable in research and industrial applications.

Property Description
Molecular FormulaC₇H₉NO₃
Molecular Weight155.15 g/mol
Functional GroupsCyano, Carboxylic Acid
SolubilitySoluble in polar solvents

CTPCA acts primarily through its interactions with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The cyano group can act as an electrophile, while the carboxylic acid group can form hydrogen bonds, influencing the compound's binding affinity and activity.

Key Mechanisms:

  • IRAK4 Inhibition : CTPCA serves as a precursor in synthesizing IRAK4 inhibitors, which modulate immune responses by inhibiting the kinase activity of IRAK4, thereby affecting downstream signaling pathways such as NF-κB and MAPK pathways.
  • CB1 Receptor Affinity : Some derivatives of CTPCA exhibit high affinity for cannabinoid receptors (CB1), which are implicated in various neurological processes. For instance, one derivative showed an inhibition constant (K(i)) of 62 nM for CB1 receptors .
  • Metabolic Pathways : CTPCA is metabolized by liver enzymes, particularly cytochrome P450 oxidases, leading to various metabolites that may retain biological activity or be further processed for excretion.

Anti-inflammatory Effects

Research indicates that CTPCA and its derivatives possess anti-inflammatory properties. In animal models, lower doses effectively inhibit IRAK4 activity, leading to reduced inflammation without significant adverse effects. This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Potential

CTPCA has been explored for its role in developing anticancer drugs. Its ability to modulate key signaling pathways involved in cell proliferation and survival positions it as a candidate for further investigation in cancer therapies .

Case Studies

  • IRAK4 Inhibition Study :
    • A study demonstrated that CTPCA derivatives significantly inhibited IRAK4 activity in vitro, leading to reduced expression of pro-inflammatory cytokines. This supports its potential use in treating autoimmune diseases like rheumatoid arthritis .
  • Cannabinoid Receptor Binding :
    • Another study focused on the synthesis of CTPCA derivatives that selectively bind to CB1 receptors. These compounds displayed promising results for imaging studies using positron emission tomography (PET), indicating their utility in neurological research .

Applications

CTPCA is utilized across various scientific fields:

  • Chemistry : As a building block in organic synthesis for complex molecules.
  • Biology : In enzyme interaction studies and metabolic pathway analysis.
  • Medicine : As a precursor for pharmaceutical compounds targeting inflammatory pathways and cancers.
  • Industry : In producing specialty chemicals and materials.

Properties

IUPAC Name

4-cyanooxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c8-5-7(6(9)10)1-3-11-4-2-7/h1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLMLYLFDJEUJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90575631
Record name 4-Cyanooxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848821-06-7
Record name 4-Cyanooxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.